N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound has been designed based on the activity of indoles against these cancer cell lines .
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating . By inducing apoptosis, it triggers the programmed cell death, leading to the elimination of cancer cells .
Pharmacokinetics
The compound’s potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines suggest that it may have favorable adme properties .
Result of Action
The result of the action of this compound is the inhibition of growth in cancer cells. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . For instance, compound C27 showed potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
Biochemical Analysis
Biochemical Properties
N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide interacts with various enzymes, proteins, and other biomolecules. It has been synthesized via a Pd-catalyzed C-N cross-coupling . The compound’s role in biochemical reactions is significant, particularly in the context of cancer research .
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes. For instance, it has demonstrated anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-11-3-6-14(7-4-11)29(24,25)22-19-20-12(2)17(28-19)18(23)21-13-5-8-15-16(9-13)27-10-26-15/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUGVZKRNNODKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.